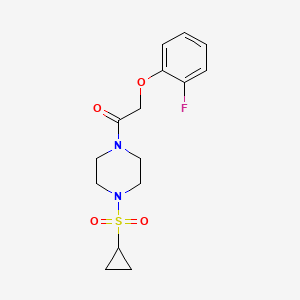
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ciprofloxacin is a synthetic antibiotic of the fluoroquinolone drug class1. It is a second-generation fluoroquinolone antibacterial. It kills bacteria by interfering with the enzymes that cause DNA to rewind after being copied, which stops DNA and protein synthesis.Chemical Reactions Analysis
Ciprofloxacin’s empirical formula is C17H18FN3O3 and its CAS number is 85721-33-11. It is used in the form of the hydrochloride salt which is a faintly yellowish to light yellow crystalline substance.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
Electrochemical methods have been applied to synthesize derivatives of benzoquinone and hydroquinone, involving compounds with piperazin-1-yl and arylsulfonyl components. These methods demonstrate an eco-friendly and efficient approach to obtaining various derivatives, showcasing the potential of electrochemical synthesis in creating complex organic molecules with potential applications in material science and pharmacology (Nematollahi et al., 2014).
Synthesis and Pharmacological Evaluation
Compounds structurally related to the query have been synthesized and evaluated for their potential as pharmacological agents. For instance, piperazinyl nitroimidazole derivatives have been studied for their anti-HIV activity, demonstrating the role of these compounds in developing new therapeutic agents (Al-Masoudi et al., 2007). Similarly, derivatives of piperazinyl with benzyl and nitro groups have shown promise in cytotoxic and binding studies, suggesting their utility in cancer research and drug development (Govindhan et al., 2017).
Analytical Applications
Analytical derivatization using compounds with piperazin-1-yl and sulfonyl groups has enhanced the detection of analytes in liquid chromatography. This demonstrates the application of such compounds in developing sensitive and specific analytical methodologies for chemical analysis (Wu et al., 1997).
Photochemical Studies
Photochemistry of fluoroquinolone antibiotics, which share structural motifs with the query compound, has been investigated to understand their stability and degradation pathways under light exposure. These studies are crucial for developing stable and effective pharmaceutical formulations (Mella et al., 2001).
Antimicrobial and Antituberculosis Research
Compounds with piperazinyl and sulfonyl groups have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research contributes to the discovery of new drugs to combat resistant bacterial strains and tuberculosis, addressing a significant global health challenge (Mallikarjuna et al., 2014).
Safety And Hazards
Like all medicines, ciprofloxacin can cause side effects, although not everybody gets them. Some of the common side effects include nausea, diarrhea, vomiting, stomach pain, and indigestion. It’s important to note that these are general side effects of ciprofloxacin and may not apply to “1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone”.
Eigenschaften
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWNLSKGLRYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

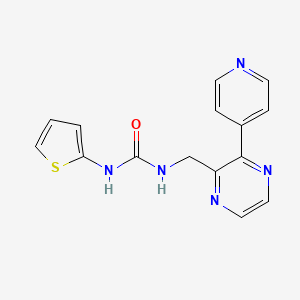

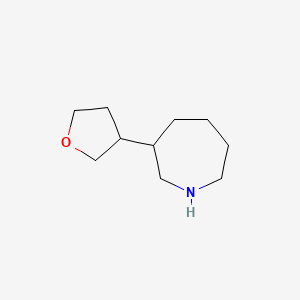
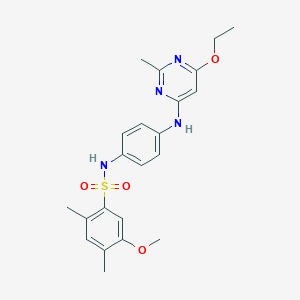
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)
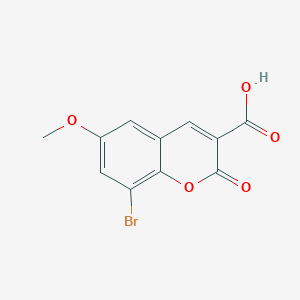
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)

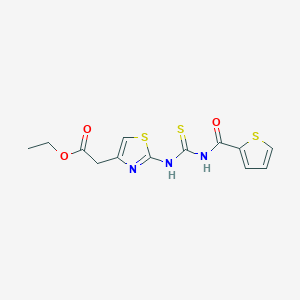
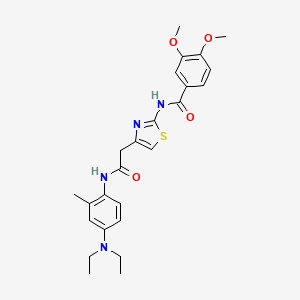
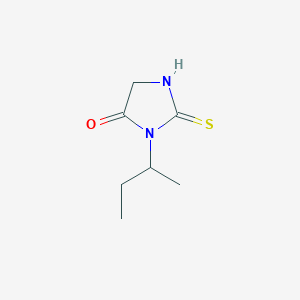
![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)